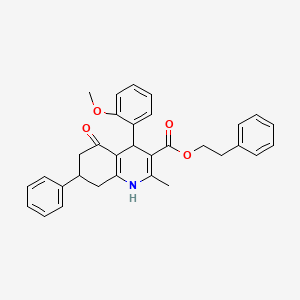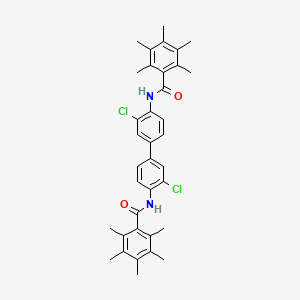
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea, also known as PTMU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTMU is a white crystalline solid that is soluble in water and organic solvents. In
Mécanisme D'action
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing their harmful effects. It also has the ability to chelate metal ions, which can contribute to oxidative stress. N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea can protect against oxidative stress-induced damage in various cell types by reducing lipid peroxidation and increasing cell viability. It has also been shown to improve mitochondrial function and decrease inflammation. Additionally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been investigated for its potential use in the treatment of liver disease, as it has been shown to reduce liver damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea is its ability to protect against oxidative stress-induced damage in various cell types, making it a useful tool for studying the effects of oxidative stress on cells. However, one limitation is that N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been investigated for its potential use in the treatment of liver disease, and further research is needed to determine its efficacy in this area. Finally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea's ability to protect against oxidative stress-induced damage in various cell types makes it a promising tool for studying the effects of oxidative stress on cells, and further research is needed to fully understand its mechanism of action.
Méthodes De Synthèse
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea can be synthesized through a multi-step process involving the reaction of 2,2,6,6-tetramethyl-4-piperidinol with propyl isocyanate. The resulting product is then treated with hydrochloric acid to yield N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea.
Applications De Recherche Scientifique
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been extensively studied for its potential use as a radical scavenger and antioxidant. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, liver cells, and heart cells. Additionally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-propyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-6-7-14-11(17)15-10-8-12(2,3)16-13(4,5)9-10/h10,16H,6-9H2,1-5H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLQMNDAUNPNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1CC(NC(C1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)


![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)
![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)

![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)
![1-cyclohexyl-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5116629.png)

![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)
